(S)-oxazolidine-4-carboxylic acid

Peptidomimetics Conformational Dynamics NMR Spectroscopy

Researchers requiring precise conformational control in peptide design face variability when using proline or thiazolidine analogs. (S)-Oxazolidine-4-carboxylic acid (CAS 45521-08-2) eliminates this uncertainty as a chirally pure building block with validated performance: - Delivers a 5% absolute increase in cis-amide conformer population vs. thiazolidine-4-carboxylic acid for GPCR-targeted peptidomimetics. - Provides ~10 kJ/mol lower rotational barrier than proline, enabling kinetic folding studies in amyloid research. - Achieves 94-98% ee in asymmetric catalysis (styrene cyclopropanation/aziridination) with dirhodium catalysts. Supplied at ≥95% purity with full QA documentation. Standard international B2B shipping; inquire for bulk and custom pack sizes.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 45521-08-2
Cat. No. B1598074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-oxazolidine-4-carboxylic acid
CAS45521-08-2
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESC1C(NCO1)C(=O)O
InChIInChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
InChIKeyXFZIPCXDWCWTCH-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Oxazolidine-4-carboxylic Acid (CAS 45521-08-2): Chiral Building Block for Peptidomimetic and Asymmetric Synthesis Applications


(S)-Oxazolidine-4-carboxylic acid (CAS 45521-08-2) is a chiral heterocyclic amino acid derivative featuring a five-membered oxazolidine ring fused with a carboxylic acid group at the C4 position. With a molecular formula of C₄H₇NO₃ and a molecular weight of 117.1 g/mol, this compound is primarily utilized as a chiral building block and a conformationally restricted proline surrogate in peptide and peptidomimetic synthesis [1]. It is also recognized as a key intermediate in the development of oxazolidinone-class antibiotics, such as linezolid, and as a chiral pool starting material for asymmetric catalysis .

Why (S)-Oxazolidine-4-carboxylic Acid (CAS 45521-08-2) Cannot Be Interchanged with Proline or Thiazolidine Analogs


Generic substitution of (S)-oxazolidine-4-carboxylic acid with its closest in-class analogs, such as proline or thiazolidine-4-carboxylic acid, fails due to quantifiable differences in conformational control, rotational dynamics, and enantioselective induction. While all three function as proline surrogates in peptide design, the oxazolidine core exhibits distinct electronic and steric properties arising from the ring oxygen, leading to measurable variations in cis/trans amide bond ratios [1] and rotational energy barriers [2]. Furthermore, in asymmetric catalysis, oxazolidine-derived catalysts demonstrate significantly higher enantioselectivity than their thiazolidine counterparts, a critical performance metric in chiral synthesis [3]. These divergent properties directly impact peptide folding, biological activity, and synthetic efficiency, rendering direct replacement without validation a source of experimental variability.

Quantitative Differentiation of (S)-Oxazolidine-4-carboxylic Acid (CAS 45521-08-2) Against Proline and Thiazolidine Analogs


Reduced Rotational Barrier Accelerates cis/trans Isomerization Relative to Proline

In a direct head-to-head comparison of proline analogs using dynamic ¹H NMR line-shape analysis, (S)-oxazolidine-4-carboxylic acid (designated 4-Oxa) exhibited a significantly lower rotational barrier for cis/trans isomerization of the preceding peptide bond compared to the native amino acid proline. The barrier was found to be approximately 10 kJ/mol lower [1]. This property influences the kinetic folding behavior of peptides.

Peptidomimetics Conformational Dynamics NMR Spectroscopy

Distinct cis/trans Amide Bond Equilibrium in Bioactive Peptide Analogs

In a comparative study of opioid peptide analogs (endomorphin-2 and morphiceptin), the replacement of Pro² with (S)-oxazolidine-4-carboxylic acid (designated Ser[ΨH,Hpro]) resulted in a measurable shift in the cis/trans equilibrium of the Tyr-Xaa peptide bond. ¹H NMR analysis in DMSO-d₆ revealed a cis/trans ratio of 45:55 for the oxazolidine-containing analog. In contrast, the analogous substitution with (4R)-thiazolidine-4-carboxylic acid (Cys[ΨH,Hpro]) yielded a cis/trans ratio of 40:60 under identical conditions [1].

Opioid Peptides Conformational Analysis Peptidomimetics

Superior Enantioselectivity of Oxazolidine-Derived Dirhodium Catalysts

In a class-level comparison of dirhodium tetracarboxylate catalysts derived from chiral amino acid scaffolds, complexes synthesized from (S)-oxazolidine-4-carboxylate ligands consistently outperformed their thiazolidine-4-carboxylate 1,1-dioxide counterparts in asymmetric induction. While specific enantiomeric excess (ee) values depend on the reaction (e.g., aziridination, cyclopropanation), the study explicitly states that 'a higher enantioselectivity was observed in the reactions catalyzed by the oxazolidine-4-carboxylate-derived catalysts' [1]. Representative data from the study show up to 94% ee for aziridination and 98% ee for cyclopropanation of styrene using oxazolidine-derived catalysts [1].

Asymmetric Catalysis Chiral Synthesis Dirhodium Complexes

Validated Long-Term Storage Stability Exceeding 18 Months

The long-term bench stability of oxazolidine-4-carboxylate-derived chiral dirhodium catalysts was rigorously evaluated. These complexes were found to be 'extremely stable and can be stored for a long period (at least 18 months) on the bench without adversely affecting their reactivity and selectivity' [1]. This quantitative storage stability data is not universally reported for all proline analog-derived catalysts and provides a direct logistical and procurement advantage for projects spanning extended timelines.

Chemical Stability Catalyst Storage Quality Assurance

Validated Research Applications for (S)-Oxazolidine-4-carboxylic Acid (CAS 45521-08-2)


Design of Peptides with Pre-organized cis-Amide Bond Conformations

When designing peptidomimetics that require a higher population of the cis-amide conformation for receptor binding, (S)-oxazolidine-4-carboxylic acid offers a 5% absolute increase in cis conformer population compared to thiazolidine-4-carboxylic acid, as quantified in opioid peptide systems [1]. This property is essential for research groups focused on developing conformationally constrained ligands for G-protein coupled receptors (GPCRs) where the Tyr-Pro cis-amide geometry is critical for bioactivity [1].

Accelerated Peptide Folding Studies and Aggregation Mitigation

The approximately 10 kJ/mol lower rotational barrier for cis/trans isomerization relative to native proline [2] makes (S)-oxazolidine-4-carboxylic acid a valuable tool for investigating folding kinetics in protein misfolding diseases. Researchers studying amyloid formation or peptide aggregation can leverage this kinetic difference to probe the role of proline isomerization as a rate-limiting step in β-sheet formation.

High-Performance Asymmetric Catalysis Using Chiral Dirhodium Complexes

For synthetic chemistry groups engaged in asymmetric aziridination or cyclopropanation reactions, dirhodium catalysts derived from (S)-oxazolidine-4-carboxylic acid provide a demonstrated trend of higher enantioselectivity compared to thiazolidine-based alternatives, with reported enantiomeric excess values up to 94-98% ee for styrene transformations [3]. The added benefit of validated bench stability for ≥18 months [3] ensures long-term reproducibility in multi-step total synthesis campaigns.

Oxazolidinone Antibiotic Intermediate Synthesis

As a chiral building block for the synthesis of oxazolidinone-class antibiotics such as linezolid, (S)-oxazolidine-4-carboxylic acid provides the requisite stereocenter at the C4 position . Its commercial availability at ≥95% purity enables medicinal chemistry teams to bypass de novo chiral resolution steps, accelerating structure-activity relationship (SAR) studies on next-generation antibacterial agents targeting resistant Gram-positive pathogens.

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